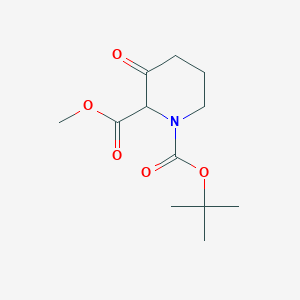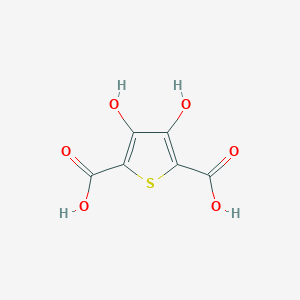![molecular formula C16H16O3 B172352 1-(2',4'-Dimethoxy-[1,1'-biphenyl]-4-yl)ethanone CAS No. 178055-99-7](/img/structure/B172352.png)
1-(2',4'-Dimethoxy-[1,1'-biphenyl]-4-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2’,4’-Dimethoxy-biphenyl-4-YL)ethanone is an organic compound with the molecular formula C16H16O3 and a molecular weight of 256.3 g/mol It is characterized by the presence of two methoxy groups attached to a biphenyl structure, with an ethanone group at the para position
Preparation Methods
The synthesis of 1-(2’,4’-Dimethoxy-biphenyl-4-YL)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dimethoxybenzene and 4-bromobenzophenone.
Reaction Conditions: A palladium-catalyzed Suzuki coupling reaction is employed to form the biphenyl structure.
Industrial Production: Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(2’,4’-Dimethoxy-biphenyl-4-YL)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ethanone group to an alcohol.
Scientific Research Applications
1-(2’,4’-Dimethoxy-biphenyl-4-YL)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 1-(2’,4’-Dimethoxy-biphenyl-4-YL)ethanone involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes and receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling and metabolism.
Comparison with Similar Compounds
1-(2’,4’-Dimethoxy-biphenyl-4-YL)ethanone can be compared with similar compounds such as:
4,4’-Dimethoxydiphenylamine: This compound also contains methoxy groups but differs in its amine functionality.
4-Methoxybiphenyl: This compound has a single methoxy group and lacks the ethanone functionality.
1-(4’-Fluoro-biphenyl-4-YL)ethanone: This compound features a fluoro substituent instead of methoxy groups.
Properties
IUPAC Name |
1-[4-(2,4-dimethoxyphenyl)phenyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-11(17)12-4-6-13(7-5-12)15-9-8-14(18-2)10-16(15)19-3/h4-10H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVXJBDMUERVNCI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Thieno[3,2-b]pyridine-6-carboxylic acid](/img/structure/B172288.png)






